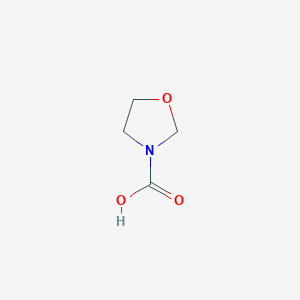

1,3-Oxazolidine-3-carboxylic acid

Description

Properties

CAS No. |

149206-46-2 |

|---|---|

Molecular Formula |

C4H7NO3 |

Molecular Weight |

117.1 g/mol |

IUPAC Name |

1,3-oxazolidine-3-carboxylic acid |

InChI |

InChI=1S/C4H7NO3/c6-4(7)5-1-2-8-3-5/h1-3H2,(H,6,7) |

InChI Key |

RHUKJQAHGGDNEQ-UHFFFAOYSA-N |

SMILES |

C1COCN1C(=O)O |

Canonical SMILES |

C1COCN1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,3 Oxazolidine 3 Carboxylic Acid Derivatives

Cyclization Reactions for Oxazolidine (B1195125) Ring Formation

The cornerstone of synthesizing 1,3-oxazolidine derivatives lies in the effective construction of the five-membered heterocyclic ring. Various cyclization strategies have been developed to achieve this, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions.

Condensation Reactions of Amino Alcohols with Carbonyl Precursors

A classical and widely employed method for forming the 1,3-oxazolidine ring is the condensation of a 1,2-amino alcohol with a suitable carbonyl compound, typically an aldehyde or ketone. nih.gov This reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to yield the oxazolidine ring. The reaction is often catalyzed by acid, although milder conditions can also be effective.

The versatility of this approach allows for the synthesis of a diverse range of substituted oxazolidines by varying both the amino alcohol and the carbonyl precursor. For instance, the reaction of amino alcohols with aldehydes or ketones can furnish N-unsubstituted or N-substituted oxazolidines, depending on the nature of the starting materials. colab.ws

A notable example involves the solid-phase synthesis of 1,3-oxazolidine derivatives. In this method, a resin-bound 1-amino-2-alkanol is reacted with various aldehydes to afford the corresponding immobilized 1,3-oxazolidines. doi.org This approach is particularly amenable to combinatorial synthesis and the generation of compound libraries for screening purposes. doi.org

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,2-Amino Alcohol | Aldehyde/Ketone | 1,3-Oxazolidine | nih.gov |

| Resin-bound 1-amino-2-alkanol | Aldehyde | Immobilized 1,3-Oxazolidine | doi.org |

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies provide a powerful means to construct the oxazolidine ring with a high degree of regio- and stereocontrol. These methods typically involve a precursor molecule containing both the nucleophilic amino and hydroxyl groups, which are tethered by a suitable linker.

One such approach is the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.gov This transformation generates both a carbon-heteroatom and a carbon-carbon bond in a single step, leading to the formation of 2,4- or 2,5-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity. nih.gov

Another strategy involves the intramolecular cyclization of carbamates derived from amino alcohols. For example, N-aryl oxazolidinones can be synthesized through a sequential intramolecular cyclization of amino alcohol carbamates, followed by a copper-catalyzed cross-coupling with aryl iodides. organic-chemistry.org The use of chiral amino acids as starting materials can lead to the formation of functionalized chiral lactams through the intramolecular cyclization of oxazolidinones. nih.gov

Furthermore, a highly efficient one-pot synthesis of 1,3-oxazolidines can be achieved through the enantioselective addition of alcohols to imines, forming hemiaminal intermediates that undergo intramolecular cyclization under mildly basic conditions. organic-chemistry.org This reaction is catalyzed by a chiral magnesium phosphate (B84403) catalyst and provides access to a wide range of oxazolidines in high yields and with excellent enantioselectivities. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including 1,3-oxazolidine derivatives. nih.govresearchgate.net MCRs allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.

An efficient asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides has been developed to yield multi-substituted 1,3-oxazolidine derivatives with high diastereoselectivities and enantioselectivities. nih.gov This cascade process provides a convenient route to optically pure oxazolidine compounds. nih.gov

Another example is the reaction of N-alkyloxazolidines with carboxylic acids and isocyanides to produce N-acyloxyethylamino acid amides. researchgate.net This reaction can be performed as a three- or four-component reaction starting from N-alkylethanolamines, aldehydes or ketones, isocyanides, and carboxylic acids, offering good yields of the final products. researchgate.net

Targeted Synthesis of 1,3-Oxazolidine-3-carboxylic Acid Moieties

Once the oxazolidine ring is formed, or concurrently with its formation, the introduction of a carboxylic acid group at the N-3 position is a key step in the synthesis of the target compounds. This can be achieved through direct carboxylation or by the interconversion of other functional groups.

Direct Carboxylation Approaches for the N-3 Position

Direct carboxylation involves the introduction of a carboxyl group onto the nitrogen atom of the pre-formed oxazolidine ring. This can be accomplished using various carboxylating agents and catalytic systems.

While direct carboxylation of the N-3 position of a simple 1,3-oxazolidine is not extensively documented, related carboxylation reactions on similar heterocyclic systems provide insight into potential strategies. For instance, the direct carboxylation of inactive aryl C-H bonds has been achieved using rhodium-catalyzed chelation-assisted C-H activation under a carbon dioxide atmosphere. mdpi.com Similar principles could potentially be adapted for the N-H bond of an oxazolidine.

A more common approach involves the carboxylation of related N-heterocycles. For example, the electroreductive ring-opening carboxylation of 1,3-oxazolidin-2-ones with CO2 has been reported to access β-amino acids. researchgate.net Although this leads to ring opening, it demonstrates the feasibility of using CO2 as a carboxylating agent in the context of oxazolidine-related structures.

Functional Group Interconversions Leading to the Carboxylic Acid

An alternative and often more practical approach to obtaining 1,3-oxazolidine-3-carboxylic acids is through the interconversion of a pre-existing functional group at the N-3 position. This strategy offers flexibility and can leverage well-established synthetic transformations.

A common precursor for the N-3 carboxylic acid is an ester or an amide. For example, an N-alkoxycarbonyl or N-carbamoyl oxazolidine can be synthesized and subsequently hydrolyzed to the desired carboxylic acid. The synthesis of N-acyl oxazolidinones, which can be considered precursors to N-carboxy derivatives, is well-established. mdpi.com

The conversion of other functional groups, such as an N-alkyl or N-benzyl group, to a carboxylic acid is also a viable route, although it may require more complex multi-step procedures. Functional group interconversions are a fundamental aspect of organic synthesis, with numerous methods available for transforming one functional group into another. solubilityofthings.comvanderbilt.eduimperial.ac.ukorganic-chemistry.org For example, the oxidation of a primary alcohol attached to the N-3 position could yield the corresponding carboxylic acid. libretexts.org

Asymmetric Synthesis and Stereochemical Control in Oxazolidine-3-carboxylic Acid Generation

The asymmetric synthesis of this compound derivatives is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds. nih.govnih.gov This is particularly important as the biological effects of these molecules are often dependent on their specific three-dimensional structure. nih.gov Key strategies to control the stereochemistry of these reactions include the use of chiral precursors, chiral auxiliaries, and asymmetric catalysis.

Chiral Precursor Utilization (e.g., Amino Acid Derivatives)

A prominent strategy for asymmetric synthesis involves the use of chiral precursors, with amino acids being a prime example. nih.gov L-serine, a naturally occurring amino acid, can be converted into chiral oxazolidinones with retention of its original configuration. eurekaselect.com This process typically involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization. For instance, L-phenylalanine ethyl ester hydrochloride can be transformed into the corresponding N-Boc ethyl ester, which is then reduced with lithium borohydride (B1222165). The subsequent cyclization with sodium hydride yields the desired oxazolidin-2-one derivative in high yield and with its stereochemistry intact. nih.gov

Similarly, chiral aziridines, which can be derived from amino acids, serve as valuable precursors for enantiomerically pure functionalized oxazolidinones. bioorg.org The intramolecular cyclization of aziridine-2-methanols with phosgene (B1210022) leads to the formation of N-substituted 4-(chloromethyl)oxazolidinones in high yields. bioorg.org The choice of the starting amino acid or its derivative directly dictates the stereochemistry of the final oxazolidine ring.

The reaction of β-hydroxy amino acids with certain aldehydes in the presence of a metal catalyst like nickel(II) can also lead to the formation of oxazolidines with a high degree of stereospecificity. In these reactions, the original chirality of the amino acid at the α- and β-carbons is retained, and new chiral centers are created at the aldehyde carbon and the amino acid nitrogen with a predictable stereochemical outcome. mdpi.com

Chiral Auxiliary Approaches in Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a reactant to guide the stereochemical course of a reaction. wikipedia.org In the context of 1,3-oxazolidine synthesis, chiral oxazolidinones themselves, popularized by Evans, are widely used as auxiliaries to direct various stereoselective transformations. wikipedia.orgresearchgate.net These auxiliaries, typically substituted at the 4 and 5 positions, create a sterically hindered environment that influences the direction of incoming reagents. wikipedia.org

For example, N-enoyl oxazolidine-2-thiones, where the oxazolidine-2-thione acts as a chiral auxiliary, can undergo a Lewis acid-promoted intramolecular sulfur migration to produce β-mercapto imides with high asymmetric induction. acs.org In this process, the chiral auxiliary serves a dual role: it controls the stereochemistry of the reaction and also acts as a reagent. acs.org After the reaction, the auxiliary can be removed and regenerated for future use. wikipedia.orgacs.org

Another example is the use of camphorsultam as a chiral auxiliary, which has shown to be superior to oxazolidinones in certain reactions like Michael additions, providing high diastereoselectivity. wikipedia.org Pseudoephedrine can also be employed as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide, and the subsequent deprotonation and reaction with an electrophile proceed with high stereocontrol, directed by the methyl group of the pseudoephedrine. wikipedia.org

The selection of the appropriate chiral auxiliary is crucial for achieving the desired stereochemical outcome, and different auxiliaries can lead to different diastereomers of the product.

Asymmetric Catalysis in Oxazolidine Synthesis (e.g., Lewis Acid Catalysis)

Asymmetric catalysis offers an efficient method for synthesizing chiral oxazolidines, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.net Chiral Lewis acids have emerged as powerful catalysts in this field. researchgate.netchinesechemsoc.org

For instance, the asymmetric multi-component reaction of anilines, ethyl glyoxalate, and epoxides can be catalyzed by chiral Lewis acids to produce 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. researchgate.net The catalyst, often a complex of a metal like titanium(IV) with a chiral ligand, plays a crucial role in controlling the stereochemical outcome. mdpi.com The addition of a co-catalyst, such as trifluoroacetic acid (TFA), can be important for the cyclization step. mdpi.com

In another example, chiral N,N'-dioxide/metal complexes, such as those with zinc(II), have been used to catalyze the photochemical Norrish type II cyclization of aryl α-oxoamides to yield trans-oxazolidin-4-ones with high enantioselectivity. chinesechemsoc.org The chiral Lewis acid catalyst is believed to control the enantioselective protonation of an enol intermediate, which is the key stereodetermining step. chinesechemsoc.org

Chiral magnesium phosphate catalysts have also been successfully employed in the one-pot synthesis of chiral 1,3-oxazolidines from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. nih.govnih.gov This method provides the desired products in high yields and with excellent enantioselectivities. nih.govnih.gov

The development of new chiral catalysts and the optimization of reaction conditions are active areas of research, aiming to further improve the efficiency and selectivity of asymmetric oxazolidine synthesis.

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of both diastereoselectivity and enantioselectivity is a primary goal in the synthesis of this compound derivatives. researchgate.netnih.gov Diastereoselectivity refers to the preferential formation of one diastereomer over others, while enantioselectivity is the preference for the formation of one enantiomer over its mirror image.

In multi-component reactions, such as the one involving anilines, ethyl glyoxalates, and epoxides, the choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of the product. researchgate.net For example, using a specific chiral ligand-metal complex as a catalyst can lead to products with high d.r. and ee values. mdpi.com

The singlet-oxygen ene reaction of chiral oxazolidine-substituted alkenes provides another example of controlling diastereoselectivity. The presence of a remote urea (B33335) NH functionality on the substrate can direct the attacking oxidant through hydrogen bonding, leading to a high like diastereoselectivity. nih.gov Capping this NH group eliminates this directing effect, highlighting the subtle factors that can control stereochemical outcomes. nih.gov

In Lewis acid-catalyzed reactions, the chiral environment created by the catalyst-substrate complex is key to controlling both diastereoselectivity and enantioselectivity. chinesechemsoc.org The catalyst can influence the trajectory of the approaching reactants, leading to the preferential formation of a specific stereoisomer. chinesechemsoc.org The ability to fine-tune the catalyst structure and reaction parameters allows chemists to selectively synthesize the desired diastereomer and enantiomer of the oxazolidine product.

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry has embraced advanced techniques to improve the efficiency, selectivity, and environmental friendliness of chemical reactions. Microwave-assisted synthesis is one such technique that has found application in the preparation of oxazolidine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxazolidine and isoxazolidine (B1194047) derivatives. beilstein-archives.orglatakia-univ.edu.sy

For instance, the 1,3-dipolar cycloaddition reaction of aldonitrones with methacrylate (B99206) esters to form isoxazolidine-5-carboxylates can be efficiently carried out under microwave irradiation. beilstein-archives.org Similarly, a three-component one-pot condensation for the synthesis of 1,3-thiazolidin-4-ones, structurally related to oxazolidinones, has been developed using microwave heating. researchgate.net The thermal Wolff rearrangement of diazotetramic acids in the presence of nucleophiles to produce 2-oxoazetidine-3-carboxylic acid derivatives can also be effectively promoted by microwave irradiation. nih.gov

While direct examples of microwave-assisted synthesis specifically for this compound are less common in the provided context, the successful application of this technology to structurally similar heterocycles suggests its potential for the rapid and efficient synthesis of these target compounds. The benefits of shorter reaction times and potentially higher yields make microwave-assisted synthesis an attractive area for further exploration in the synthesis of this compound derivatives.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a powerful platform for combinatorial chemistry and the automated production of compound libraries, which is particularly advantageous for drug discovery programs. doi.org The application of this methodology to the synthesis of 1,3-oxazolidine derivatives has been explored to facilitate the generation of structural diversity. doi.orgkorea.ac.kr

A notable strategy involves the use of a solid support, such as Wang resin. doi.org The synthesis typically begins by immobilizing a suitable starting material onto the resin. For instance, an epoxy ether can be bound to the solid phase, followed by a series of chemical transformations to construct the oxazolidine ring. doi.orgkorea.ac.kr A general sequence involves the regioselective ring-opening of the resin-bound epoxide, followed by the introduction of an amino group. This intermediate, a resin-bound 1-amino-2-alkanol, can then be reacted with various aldehydes or ketones to form the 1,3-oxazolidine ring. doi.org

A critical challenge in the solid-phase synthesis of 1,3-oxazolidines is the lability of the heterocyclic ring, especially under acidic conditions commonly used for cleavage from the resin. doi.org Many 1,3-oxazolidine structures are prone to decomposition even in the presence of trace amounts of acid. doi.org To overcome this, milder, non-acidic cleavage conditions are required. One successful approach is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for oxidative cleavage. This method not only releases the product from the resin under neutral conditions but can also generate a terminal aldehyde group, providing a handle for further functionalization. doi.org The progress of the ring formation on the solid phase can be monitored using techniques like Fourier-transform infrared (FT-IR) spectroscopy, by observing the disappearance of the hydroxyl absorption band and the appearance of the carbonyl band. doi.org

Table 1: Key Steps in a Solid-Phase Synthesis of 1,3-Oxazolidines

| Step | Description | Reagents/Conditions |

| 1. Immobilization | An epoxy-containing starting material is attached to a solid support. | Wang resin, NaH, DMF |

| 2. Ring Opening | The epoxide ring is opened to introduce a precursor to the amino group. | Ammonium chloride, followed by Sodium azide (B81097) |

| 3. Reduction | The azide is reduced to form a primary amine, yielding a resin-bound amino alcohol. | Reduction (e.g., with a reducing agent) |

| 4. Cyclization | The amino alcohol is condensed with an aldehyde or ketone to form the oxazolidine ring. | Various aldehydes, acyl chlorides, or isocyanates |

| 5. Cleavage | The final product is cleaved from the solid support under mild, non-acidic conditions. | DDQ, Dichloromethane (B109758) |

This table summarizes a general synthetic sequence for 1,3-oxazolidines on a solid support. doi.orgkorea.ac.kr

Transition Metal Catalysis in Oxazolidine-3-carboxylic Acid Preparation (e.g., Pd-catalyzed reactions)

Transition metal catalysis, particularly using palladium, has emerged as a sophisticated tool for constructing complex heterocyclic systems with high stereocontrol. nih.govnih.gov For the synthesis of 1,3-oxazolidines, palladium-catalyzed carboamination reactions represent a significant advancement. nih.gov This approach is powerful because it allows for the concurrent formation of both a carbon-carbon and a carbon-heteroatom bond in a single transformation. nih.gov

A stereoselective method has been developed for the synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines via the Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.gov In this process, an enol ether derived from a readily available 1,2-amino alcohol reacts with an aryl or alkenyl bromide in the presence of a palladium catalyst. nih.gov These reactions are notable for proceeding with kinetic control of stereochemistry, yielding cis-disubstituted products with good to excellent diastereoselectivity. nih.gov Furthermore, when enantiomerically enriched substrates are used, the reaction proceeds without loss of optical purity. nih.gov

This methodology overcomes challenges associated with traditional methods, which typically form the C-N and C-O bonds during the ring-forming event without concurrent C-C bond formation. nih.gov The use of electron-rich enol ethers as substrates in these carboamination processes highlights the versatility of this catalytic system. nih.gov The efficiency and selectivity of such Pd-catalyzed reactions can be highly dependent on the choice of ligands and additives like carboxylic acids or their salts, which can influence the catalytic cycle. nih.govuniversiteitleiden.nl

Table 2: Examples of Pd-Catalyzed Synthesis of 2,5-Disubstituted 1,3-Oxazolidines

| Aryl Bromide | Amino Alcohol Derivative | Product Diastereomeric Ratio (cis:trans) |

| 4-Bromotoluene | O-Vinyl derivative of (S)-2-amino-3-phenyl-1-propanol | >20:1 |

| 1-Bromo-4-methoxybenzene | O-Vinyl derivative of (S)-2-amino-3-phenyl-1-propanol | 19:1 |

| 1-Bromo-4-fluorobenzene | O-Vinyl derivative of (S)-2-amino-3-phenyl-1-propanol | >20:1 |

| 2-Bromonaphthalene | O-Vinyl derivative of (S)-2-amino-3-phenyl-1-propanol | 14:1 |

This table presents data on the diastereoselectivity of Pd-catalyzed carboamination to form various cis-2,5-disubstituted 1,3-oxazolidines. nih.gov

Solvent-Free and Environmentally Benign Methods

In line with the principles of green chemistry, there is a growing effort to develop synthetic methods that minimize or eliminate the use of hazardous solvents and catalysts. lew.ro For the synthesis of 1,3-oxazolidines, several environmentally benign protocols have been reported.

One such approach involves the condensation of aryl-substituted 1,2-amino alcohols with various aromatic aldehydes in ethanol (B145695) under catalyst-free conditions. lew.ro This method is advantageous due to its simple work-up procedure, short reaction times, mild conditions, and good to high yields of the oxazolidine products. lew.ro The reaction proceeds through the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by intramolecular cyclization and dehydration to form the stable five-membered ring. lew.ro

Another green strategy is the one-pot synthesis of related oxazolidinone structures from epoxides using metal-free reagents. beilstein-journals.org While not forming oxazolidine-3-carboxylic acids directly, this methodology showcases the trend towards safer and more efficient synthetic designs. The reaction of epoxides with chlorosulfonyl isocyanate, for example, can be performed in a solvent like dichloromethane or potentially greener alternatives under mild conditions, avoiding the need for metal catalysts. beilstein-journals.org Furthermore, the use of water as a solvent has been explored for the synthesis of 2-oxo-oxazolidine-4-carboxylic acid compounds, offering high safety and environmental compatibility. google.com These methods represent a significant step towards sustainable chemical manufacturing. lew.ro

Table 3: Comparison of Environmentally Benign Synthetic Methods

| Method | Key Features | Advantages |

| Catalyst-Free Condensation | Reaction of amino alcohols and aldehydes in ethanol. lew.ro | No catalyst required, simple work-up, short reaction time, good yields. |

| One-Pot Epoxide Reaction | Reaction of epoxides with a reagent like chlorosulfonyl isocyanate. beilstein-journals.org | Metal-free, shorter reaction times, straightforward purification. |

| Aqueous Synthesis | Use of water as the reaction solvent. google.com | Environmentally friendly, high safety, easy to control conditions. |

This table compares different green chemistry approaches for the synthesis of oxazolidine and related heterocyclic cores.

Chemical Reactivity and Transformations of 1,3 Oxazolidine 3 Carboxylic Acid Systems

Reactions Involving the Oxazolidine (B1195125) Heterocycle

The oxazolidine ring can be manipulated through several reaction types, including ring-opening, cycloaddition, and functionalization. These transformations allow for the synthesis of diverse molecular architectures.

Ring-Opening and Cleavage Reactions (Acid/Base-Mediated Hydrolysis, C-O Bond Cleavage)

The 1,3-oxazolidine ring is susceptible to hydrolysis under both acidic and basic conditions, a reaction that reverses its formation from an amino alcohol and a carbonyl compound. wikipedia.org The kinetics of this hydrolysis are pH-dependent and can be catalyzed by general acids and bases in buffer solutions. nih.govacs.org For instance, studies on oxazolidines derived from (-)-ephedrine have shown that they undergo facile and complete hydrolysis across a wide pH range. nih.gov The rate of this ring-opening is influenced by the steric and electronic properties of the substituents on the ring. nih.gov

Cleavage of the C-O bond within the oxazolidine ring is a key step in many of its transformations. This can be achieved through various methods, including reductive cleavage. For example, treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents leads to ring-opening via attack at the carbonyl group, resulting in the formation of tertiary carboxylic amides. nih.govresearchgate.net Similarly, the reaction of fused-ring aziridines, such as 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, with amine nucleophiles can lead to the formation of aminomethyl oxazolidinones through the opening of the aziridine (B145994) ring. researchgate.net

The stability and reactivity of the oxazolidine ring are crucial in its application as a prodrug. The hydrolysis of oxazolidines can be tailored to release a parent β-amino alcohol and a carbonyl-containing compound under physiological conditions. nih.gov

| Reactant(s) | Reagent(s)/Conditions | Product(s) | Reference(s) |

| (-)-Ephedrine-derived oxazolidines | pH 1-11, 37°C | (-)-Ephedrine and corresponding aldehyde/ketone | nih.gov |

| N-Alkyl-oxazolidin-2-ones | Grignard reagents | Tertiary carboxylic amides | nih.govresearchgate.net |

| 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones | Amine nucleophiles, polar solvents | Aminomethyl oxazolidinones | researchgate.net |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions of Azomethine Ylides)

1,3-Oxazolidine-3-carboxylic acid derivatives can serve as precursors for the in-situ generation of azomethine ylides, which are highly reactive 1,3-dipoles. wikipedia.org These ylides readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.orgmdpi.comnih.gov The generation of the azomethine ylide often involves the decarboxylative condensation of a secondary α-amino acid (which can be viewed as a derivative of this compound) with an aldehyde or ketone. mdpi.comnih.gov

These 1,3-dipolar cycloaddition reactions are highly valuable in organic synthesis due to their high degree of stereoselectivity and regioselectivity, allowing for the creation of multiple stereocenters in a single step. wikipedia.org The reaction of an azomethine ylide with an alkene or alkyne dipolarophile is a common strategy for synthesizing substituted pyrrolidines and pyrrolines, respectively. mdpi.comnih.gov While reactions with carbon-carbon multiple bonds are prevalent, azomethine ylides can also react with heteroatom-containing dipolarophiles like carbonyl compounds to form oxazolidine derivatives. mdpi.comnih.gov

The stereochemical outcome of these cycloadditions can often be controlled, with the potential to form either endo or exo products. wikipedia.org The choice of reactants, catalysts, and reaction conditions plays a crucial role in determining the selectivity of the cycloaddition. wikipedia.orgmdpi.com

| Azomethine Ylide Precursor | Dipolarophile | Product Type | Reference(s) |

| Sarcosine and Benzaldehyde | Benzaldehyde | Oxazolidine | mdpi.com |

| L-Proline and Aromatic Aldehydes | Aromatic Aldehyde | Bicyclic Oxazolidine | mdpi.com |

| Secondary α-Amino Esters and Benzaldehyde | Maleate | Pyrrolidine derivative | researchgate.net |

Ring Functionalization and Derivatization

The 1,3-oxazolidine ring can be functionalized at various positions to introduce new chemical groups and modify its properties. The nitrogen atom of the oxazolidine can be acylated, for example, with di-tert-butyl dicarbonate (B1257347) to introduce a Boc protecting group. psu.edu This modification can influence the reactivity of the heterocyclic ring system. psu.edu

Derivatization can also occur at the carbon atoms of the ring. For instance, the synthesis of bicyclic oxazolidines can be achieved through the cycloaddition of azomethine ylides derived from cyclic amino acids or their derivatives. mdpi.comresearchgate.net These reactions can lead to the formation of complex, densely functionalized polycyclic systems. acs.org

Furthermore, the oxazolidine ring can act as a chiral auxiliary, guiding the stereochemical outcome of reactions at attached functional groups. acs.orgnih.gov After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides a handle for a range of chemical transformations, allowing for the synthesis of various derivatives.

Esterification, Amidation, and Anhydride Formation

The carboxylic acid functionality can be readily converted into its corresponding esters, amides, and anhydrides through standard synthetic methodologies.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukucalgary.ca This reaction, known as Fischer esterification, is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. ucalgary.calibretexts.org

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling reagent. Alternatively, direct reaction with an amine can be achieved, though it often requires two equivalents of the amine to neutralize the acidic proton of the carboxylic acid. libretexts.org

Anhydride Formation can be accomplished by reacting the carboxylic acid with a dehydrating agent or by reacting a carboxylate salt with an acyl chloride. libretexts.orgck12.orgyoutube.com Mixed anhydrides can also be prepared. Acid anhydrides are reactive acylating agents themselves and can be used to form esters and amides. libretexts.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction pathway for certain this compound systems. This transformation is particularly relevant in the context of generating azomethine ylides for cycloaddition reactions, as previously discussed. mdpi.comnih.gov The decarboxylative condensation of α-amino acids with carbonyl compounds is a common method for producing non-stabilized azomethine ylides. mdpi.com

In some cases, a double decarboxylation can occur. For instance, treatment of an oxazolidinone carboxylic acid with potassium carbonate has been shown to result in a double decarboxylation, leading to the formation of an olefin. nih.govacs.org This reaction is proposed to proceed through an initial decarboxylation followed by an E1cB-like elimination mechanism. nih.govacs.org The ease of decarboxylation can be influenced by the structure of the carboxylic acid and the reaction conditions employed. youtube.comlibretexts.org

Oxidative and Reductive Transformations of the Carboxylic Acid

The carboxylic acid moiety of this compound is susceptible to a range of oxidative and reductive transformations common to carboxylic acids, although the specific application to this heterocyclic system is often a step in a larger synthetic sequence. The reactivity is centered on the carboxyl carbon, which is in a high oxidation state.

Reductive Transformations: The reduction of the carboxylic acid group in these systems typically yields the corresponding primary alcohol, 1,3-oxazolidine-3-ylmethanol. Powerful hydride reagents are necessary for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective at reducing carboxylic acids to 1º-alcohols. libretexts.org The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, followed by hydrolysis of the resulting metal salt to liberate the alcohol. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids in a similar manner. libretexts.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. libretexts.org

Oxidative Transformations: Further oxidation of the carboxylic acid group typically leads to its removal through decarboxylation, releasing carbon dioxide. libretexts.org This process can be initiated under various conditions. For instance, visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids, generating radical intermediates that can participate in subsequent bond-forming reactions. researchgate.net This approach avoids the harsh conditions associated with some classical decarboxylation methods. researchgate.net Another classic transformation is the Hunsdiecker reaction, where a silver salt of the carboxylic acid is treated with bromine to yield an organobromide, effectively replacing the carboxyl group with a bromine atom in a process of oxidative decarboxylation. libretexts.org

The table below summarizes the primary oxidative and reductive transformations applicable to the carboxylic acid group of a this compound.

| Transformation Type | Reagent(s) | Expected Product |

| Reduction | 1. Lithium aluminum hydride (LiAlH₄) 2. Water (hydrolysis) | 1,3-Oxazolidine-3-ylmethanol |

| Reduction | Diborane (B₂H₆) | 1,3-Oxazolidine-3-ylmethanol |

| Oxidative Decarboxylation | 1. Silver Salt Formation (e.g., with AgNO₃) 2. Bromine (Br₂) | 3-Bromo-1,3-oxazolidine |

| Photoredox Decarboxylation | Photocatalyst (e.g., Eosin Y), Base, Visible Light | 1,3-Oxazolidine (via a radical intermediate) |

Stereoselective Transformations and Chiral Auxiliary Applications of N-Acyl-1,3-Oxazolidines

N-Acyl derivatives of chiral 1,3-oxazolidines, particularly the closely related and widely studied N-acyl-1,3-oxazolidin-2-ones, are renowned for their role as chiral auxiliaries in asymmetric synthesis. researchgate.netwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the oxazolidine ring, derived from readily available 1,2-aminoalcohols, effectively directs the stereoselective functionalization of the attached N-acyl side chain. researchgate.netresearchgate.net This strategy is a reliable and versatile method for establishing stereocenters with a high degree of predictability. researchgate.net

The power of these auxiliaries lies in their ability to force the N-acyl group into a rigid, well-defined conformation upon enolization. For example, in the presence of a Lewis acid and a base, an N-acyl oxazolidinone can form a chelated (Z)-enolate. wikipedia.orgwilliams.edu This rigid structure presents two distinct faces to incoming electrophiles, with one face being sterically shielded by the substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group at C4). Consequently, the electrophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in high excess. williams.edu

This methodology has been successfully applied to a wide range of stereoselective transformations, including:

Aldol Additions: The reaction of a chiral N-acyl oxazolidinone enolate with an aldehyde establishes two new contiguous stereocenters with excellent diastereoselectivity. wikipedia.org

Alkylations: Enolates can be alkylated with high diastereoselectivity using alkyl halides, allowing for the asymmetric synthesis of α-substituted carboxylic acids after the auxiliary is removed. wikipedia.orgwilliams.edu

Michael Additions: Chiral N-crotonyl oxazolidinones can act as Michael acceptors, reacting with nucleophiles to form products with high stereocontrol. scielo.org.mx

After the desired stereoselective transformation is complete, the chiral auxiliary can be cleaved from the product, typically through hydrolysis or aminolysis, to reveal the enantiomerically enriched carboxylic acid, alcohol, or amide, while the auxiliary itself can often be recovered for reuse. williams.edudigitellinc.com

The following table details representative stereoselective reactions utilizing N-acyl oxazolidine-based chiral auxiliaries.

| Reaction Type | Chiral Auxiliary Substrate | Reagents | Electrophile/Substrate | Diastereomeric Excess (d.e.) |

| Alkylation | (4R,5S)-4-methyl-5-phenyl-3-propionyl-1,3-oxazolidin-2-one | 1. Sodium bis(trimethylsilyl)amide 2. THF, -78 °C | Benzyl bromide | >98% |

| Aldol Addition | N-Propionyl-1,3-oxazolidin-2-one | 1. Dibutylboron triflate 2. Diisopropylethylamine | Isobutyraldehyde | >99% |

| Fluorination | N-Acyl-trans-fluorinated oxazolidine | 1. KHMDS 2. N-Fluorobenzenesulfonimide (NFSI) | N/A | >98% |

| Michael Addition | N-Crotonyl-1,3-oxazolidin-2-one | Thiazolidinethione | N/A | High (not quantified) scielo.org.mx |

Structural Elucidation and Conformational Analysis of 1,3 Oxazolidine 3 Carboxylic Acid Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 1,3-oxazolidine-3-carboxylic acid derivatives.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound derivatives in solution. researchgate.netmdpi.com Both ¹H and ¹³C NMR provide valuable information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives show characteristic signals for the protons on the oxazolidine (B1195125) ring and the substituents. Protons on carbons adjacent to the carbonyl group of the carboxylic acid derivative are typically deshielded and appear in the range of δ 2.0-2.5 ppm. libretexts.orglibretexts.org The chemical shifts of the protons on the oxazolidine ring can provide insights into the ring's conformation, which often exists in equilibrium between twist-envelope and half-chair forms. researchgate.net The protons on the nitrogen-adjacent carbon of an amide derivative typically resonate between δ 2.0-3.0 ppm. libretexts.org The NH protons of primary and secondary amides are found further downfield, around δ 5.5-8.5 ppm, and their signals are often broad. libretexts.org The acidic proton of the carboxylic acid group itself, if present, is highly deshielded and appears as a broad singlet around δ 10–12 ppm. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid or its derivative is significantly deshielded and resonates in the region of δ 160-180 ppm. libretexts.orglibretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones. The carbons within the oxazolidine ring also show characteristic chemical shifts that are influenced by the substituents and the ring conformation. For instance, carbons attached to the nitrogen in an amide typically appear between δ 20-65 ppm. libretexts.org

A representative dataset for a generic this compound derivative is presented below:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) Proton | 10.0 - 12.0 (broad s) | - |

| Carboxylic Acid (-COOH) Carbon | - | 160 - 180 |

| Oxazolidine Ring Protons | Variable (depending on conformation and substituents) | - |

| Oxazolidine Ring Carbons | - | Variable (depending on conformation and substituents) |

| Protons α to Carbonyl | 2.0 - 2.5 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration. pressbooks.pubpressbooks.pub The exact position of this band provides clues about the nature of the carboxylic acid derivative. libretexts.org

Generally, the C=O stretching frequency for carboxylic acid derivatives falls within the range of 1650 to 1850 cm⁻¹. pressbooks.pub For the carboxylic acid itself, a broad O-H stretching absorption is also observed between 2500 and 3300 cm⁻¹, which is a key identifying feature. libretexts.orgpressbooks.pub The C=O stretch for a dimeric carboxylic acid is typically found around 1710 cm⁻¹, while for a monomeric form it is at a higher frequency of about 1760 cm⁻¹. libretexts.orgpressbooks.pub Conjugation can lower the C=O stretching frequency. pressbooks.pub Amides, being less reactive, absorb at lower frequencies compared to more reactive derivatives like acid halides. libretexts.orglibretexts.org For instance, the C=O band in amides can appear in two bands between 1510 and 1700 cm⁻¹. libretexts.org

A summary of characteristic IR absorption frequencies is provided in the table below:

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (dimer) | O-H stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid (dimer) | C=O stretch | ~1710 |

| Amide | C=O stretch | 1630 - 1690 |

| Ester | C=O stretch | 1735 - 1750 |

| Acid Chloride | C=O stretch | ~1800 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. In the mass spectra of this compound derivatives, a common fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the heteroatom of the substituent (the C-Y bond), leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org This acylium ion often gives rise to the base peak in the spectrum, particularly for acid halides and thioesters. libretexts.org

The fragmentation of the oxazolidine ring itself can also occur, providing further structural clues. researchgate.net Electrospray ionization (ESI) is a soft ionization technique often used for these compounds, which typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular mass. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment this protonated molecule and study its breakdown pathways, which can help in differentiating between isomers. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. thieme-connect.de For chiral this compound derivatives, single-crystal X-ray diffraction allows for the unambiguous assignment of the stereochemistry at the chiral centers. mdpi.comnih.gov

The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. thieme-connect.de By analyzing the diffraction pattern, a detailed electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms. The determination of the absolute configuration is particularly crucial for understanding the stereospecific interactions of these molecules in biological systems. mdpi.com

The refinement of the crystal structure often involves the calculation of the Flack parameter, which helps to confirm the correctness of the assigned absolute structure. ed.ac.uk A value close to zero indicates that the determined absolute configuration is correct. ed.ac.uk

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for separating stereoisomers. libretexts.orgnih.govchem-soc.si

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of these compounds. nih.gov Reversed-phase HPLC, often with a C18 column, is commonly employed. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile. nih.gov Detection is often achieved using a UV detector set at a wavelength where the compound absorbs. nih.gov HPLC can be used to separate diastereomers and, with the use of a chiral stationary phase, enantiomers.

Gas Chromatography (GC) can also be utilized, particularly for more volatile derivatives. acs.orgnih.gov In some cases, derivatization of the this compound is necessary to increase its volatility for GC analysis. acs.orgnih.gov

These chromatographic methods are not only crucial for quality control but also for isolating specific isomers for further structural and biological studies. mdpi.commdpi.com

Computational and Theoretical Investigations of 1,3 Oxazolidine 3 Carboxylic Acid Derivatives

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules, providing a detailed picture of their electronic landscape and energetic stability. These studies are crucial for understanding the reactivity and potential interactions of 1,3-oxazolidine-3-carboxylic acid derivatives.

Density Functional Theory (DFT) and ab initio methods are at the forefront of quantum chemical investigations, offering a balance between accuracy and computational cost. These methods are widely employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties.

For instance, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully applied to investigate the geometrical characteristics and chemical reactivity of related oxazolidinone-containing compounds. nih.gov Such studies can determine key parameters like bond lengths, bond angles, and dihedral angles, which are essential for understanding the three-dimensional structure of these molecules. For example, in a study of sulfamoyloxy-oxazolidinones, DFT was used to optimize the gas-phase structure of the derivatives. nih.gov

Furthermore, both Hartree-Fock (HF) and DFT methods have been utilized to calculate the molecular structure and vibrational frequencies of complex organic molecules containing heterocyclic rings and carboxylic acid moieties. nih.gov The calculated vibrational spectra (infrared and Raman) can be compared with experimental data to validate the computational model and provide a detailed assignment of the vibrational modes. nih.gov While specific studies on this compound are not extensively documented in the provided search results, the methodologies applied to structurally similar compounds, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, demonstrate the capability of these methods to elucidate their structural and electronic properties. nih.gov

Table 1: Representative Applications of DFT and ab initio Methods in Studying Related Heterocyclic Compounds

| Compound Class | Method | Investigated Properties | Reference |

| Sulfamoyloxy-oxazolidinones | DFT/B3LYP/6-31G(d,p) | Molecular geometry, chemical reactivity | nih.gov |

| 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid | HF/6-31G(d), DFT/B3LYP/6-31G(d) | Molecular structure, vibrational frequencies | nih.gov |

| Thiazolidine-4-carboxylic acid derivatives | DFT/B3LYP | Geometry optimization, molecular structure, energies | researchgate.net |

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide deeper insights into the electronic structure and bonding characteristics of molecules. NBO analysis examines the delocalization of electron density between orbitals, offering a quantitative measure of hyperconjugative interactions and charge transfer, which are crucial for understanding molecular stability and reactivity.

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or nucleic acid. These methods are instrumental in drug discovery for identifying potential binding modes and elucidating the mechanism of action of bioactive compounds.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This is typically achieved through systematic or stochastic searches of the conformational space, followed by energy minimization to locate the local and global energy minima.

For instance, in the solid-phase synthesis of 1,3-oxazolidine derivatives, the stereochemistry of the resulting isomers (cis and trans) was determined using ¹H NOE (Nuclear Overhauser Effect) experiments. doi.org This experimental technique provides information about the through-space proximity of atoms, which can be used to deduce the relative orientation of substituents on the oxazolidine (B1195125) ring. doi.org Computational conformational analysis can complement these experimental findings by providing a more comprehensive understanding of the conformational landscape and the relative stabilities of different conformers. In a study of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, computational methods identified multiple stable conformers, with one being significantly more stable than the others. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a ligand to a target receptor.

Molecular docking studies have been extensively used to understand the interactions of various heterocyclic compounds with their biological targets. For example, docking simulations have been performed to study the binding of 1,3,4-oxadiazole (B1194373) derivatives to the active site of cyclooxygenase (COX) enzymes and to explore the potential targets of immunosuppressive agents. nih.govnih.gov In the case of novel ursolic acid derivatives, molecular docking was used to assess their potential for binding to the estrogen receptor. mdpi.com

For this compound derivatives with potential biological activity, molecular docking could be employed to predict their binding modes within the active sites of target enzymes or receptors. This would involve identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, a docking study of sulfamoyloxy-oxazolidinones with the main protease (Mpro) of SARS-CoV-2 was conducted to investigate their potential inhibitory activity. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Compounds

| Compound Class | Target | Purpose of Docking | Reference |

| 1,3,4-Oxadiazole derivatives | Cyclooxygenase (COX) | Suggest binding mode and correlate with biological activity | nih.gov |

| Sulfamoyloxy-oxazolidinones | SARS-CoV-2 Main Protease (Mpro) | Study binding mode and reactivity | nih.gov |

| N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives | Tubulin (colchicine binding site) | Probe the binding mode | nih.gov |

| Ursolic acid derivatives | Estrogen receptor | Assess potential for further development as anticancer agents | mdpi.com |

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or physicochemical properties. These models are invaluable in medicinal chemistry for optimizing lead compounds and designing new molecules with improved efficacy.

The SAR of oxazolidinones as antibacterial agents has been extensively studied. nih.gov These studies have revealed that modifications at various positions of the oxazolidinone ring can significantly impact their potency against both susceptible and resistant bacterial strains. nih.gov For instance, the nature of the substituent at the C-5 position of the oxazolidinone ring has been shown to be critical for activity against strains possessing the cfr methyltransferase gene, which confers resistance to linezolid (B1675486). nih.gov Specifically, hydroxymethyl or 1,2,3-triazole C-5 groups were found to retain activity against cfr strains, whereas acetamide (B32628) substituents led to a reduction in potency. nih.gov

Furthermore, the C- and D-rings of more complex oxazolidinone structures play a crucial role in their activity against various types of resistant strains by interacting with highly conserved regions of the peptidyl transferase center in the ribosome. nih.gov

While specific QSPR models for this compound derivatives were not detailed in the provided search results, the principles of QSPR could be applied to this class of compounds. QSPR models aim to establish a mathematical relationship between the structural features (descriptors) of a series of compounds and their observed properties. These descriptors can include electronic, steric, hydrophobic, and topological parameters. A successful QSPR model can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the drug discovery process.

In Silico Prediction of Physicochemical Properties (e.g., pKa, LogD)

The physicochemical properties of drug candidates, such as the acid dissociation constant (pKa) and the distribution coefficient (LogD), are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov In silico methods offer a rapid and cost-effective means to predict these properties, enabling the early-stage filtering and prioritization of compounds in drug discovery. researchgate.net

While extensive quantitative structure-activity relationship (QSAR) studies have been conducted on broader classes of oxazolidinones, focusing on antibacterial activity, these often incorporate physicochemical descriptors like lipophilicity. nih.govnih.gov For instance, 3D-QSAR studies on oxazolidinone antibacterial agents have demonstrated strong correlations between biological activity and factors such as steric, electrostatic, and lipophilic properties. nih.gov

The prediction of properties like pKa and LogP (a close relative of LogD) for novel compounds is commonly achieved using specialized software that employs various computational models. nih.govpjps.pk These programs can analyze a chemical structure and calculate its pKa, which indicates the degree of ionization at a given pH, and its LogP/LogD, which describes its partitioning between an aqueous and an organic phase. nih.govresearchgate.net For this compound derivatives, the carboxylic acid moiety itself is a key ionizable group, and its pKa would be a primary focus of such predictions. Furthermore, computational tools can perform ADMET predictions, as demonstrated in studies on related sulfamoyloxy-oxazolidinones, which used Density Functional Theory (DFT) to investigate chemical reactivity alongside ADMET properties. nih.gov

Although specific, large-scale computational studies predicting the pKa and LogD for a wide range of this compound derivatives are not extensively documented in the surveyed literature, the methodology is well-established. nih.gov A hypothetical predictive study would yield data as illustrated in the table below, allowing researchers to compare and rank derivatives based on their likely pharmacokinetic behavior.

Interactive Data Table: Illustrative In Silico Predictions for Hypothetical this compound Derivatives

| Derivative Structure (R-group) | Predicted pKa (Carboxylic Acid) | Predicted LogD (at pH 7.4) | Predicted Oral Absorption (%) |

| R = -H | 3.5 | -0.8 | 85 |

| R = -CH₃ | 3.6 | -0.3 | 90 |

| R = -Phenyl | 3.4 | 1.5 | 70 |

| R = -4-Fluorophenyl | 3.3 | 1.8 | 65 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Theoretical Approaches to Regioselectivity and Stereoselectivity

Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms that control regioselectivity and stereoselectivity in the synthesis of oxazolidine rings. rsc.orgmdpi.com These studies provide a molecular-level understanding of transition states and reaction pathways, which is often difficult to obtain through experimental means alone.

The formation of the oxazolidine ring frequently involves cycloaddition reactions. nih.govresearchgate.net Computational explorations of these reactions can explain otherwise anomalous regiochemical outcomes. For example, in the [2+2] cycloadditions of ketenes with dihydrooxazoles, DFT calculations have shown that the reactions are concerted but highly asynchronous, successfully predicting the observed selectivity which contradicted earlier assumptions. nih.gov A model based on the buildup of charge in the oxazoline (B21484) ring during the reaction was proposed to reconcile the differing experimental results. nih.gov

Similarly, in 1,3-dipolar cycloadditions, which are a common route to oxazolidine and isoxazolidine (B1194047) heterocycles, DFT calculations have been used to investigate the molecular mechanism, reactivity, and selectivity. rsc.orgresearchgate.net These studies confirm that the reactions often proceed through a one-step, synchronous mechanism and that DFT-based reactivity indices can correctly predict the regioselectivities observed experimentally. rsc.orgresearchgate.net

Mechanistic studies combining experimental work with DFT calculations have also shed light on the stereochemical outcomes. For the formation of 1,3-oxazolidines from amino alcohols and aldehydes, it has been shown that while certain products can be obtained under kinetic control, the most stable structures often prevail under thermodynamic control. mdpi.com DFT calculations can map the energy landscape of these reversible reactions, explaining why the 2,4-cis-oxazolidine is often the major diastereomer at equilibrium, and how acylating conditions can alter the outcome to favor the 2,4-trans product. mdpi.com These theoretical insights are crucial for designing synthetic protocols that yield the desired isomer with high purity. tandfonline.com

Interactive Data Table: Summary of Theoretical Approaches to Selectivity in Oxazolidine Synthesis

| Reaction Type | Theoretical Method | Key Findings on Selectivity | Reference(s) |

| (4+3) Cycloaddition | DFT (B3LYP/6-31G(d)) | Regioselectivity arises from steric effects, complemented by electronics for EWG-substituted substrates. Stereoselectivity is controlled by favorable CH–π interactions in the transition state. | nih.gov |

| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-31G(d,p)) | Reactions proceed via a one-step synchronous mechanism. Reactivity indices derived from conceptual DFT accurately predict complete regioselectivity. | rsc.org |

| (2+2) Cycloaddition | DFT (ωB97X-D), DLPNO-CCSD(T) | The reaction is concerted but highly asynchronous. A model based on charge buildup in the oxazoline ring explains the observed regioselectivity. | nih.gov |

| Aldehyde Condensation | DFT and NMR | Mechanistic studies reveal kinetic vs. thermodynamic control. The 2,4-cis isomer is often the thermodynamic product, while acylating conditions can lead to the 2,4-trans isomer. | mdpi.com |

Advanced Applications of 1,3 Oxazolidine 3 Carboxylic Acid Scaffolds in Molecular Design

Design of Peptidomimetics and Conformational Control in Peptide Chemistry

The 1,3-oxazolidine scaffold has emerged as a powerful tool in the field of peptidomimetics, where the goal is to design molecules that mimic the structure and function of natural peptides. One of the key challenges in peptide-based drug discovery is their inherent flexibility and susceptibility to enzymatic degradation. The incorporation of rigid structural elements, such as the 1,3-oxazolidine ring, can address these issues by imposing conformational constraints on the peptide backbone.

The 1,3-oxazolidine-3-carboxylic acid moiety can be viewed as a "pseudo-proline" residue. nih.gov Proline itself plays a critical role in determining the secondary structure of proteins by inducing kinks and turns in the polypeptide chain. Similarly, the incorporation of an oxazolidine (B1195125) ring can enforce specific torsional angles, leading to the stabilization of desired conformations such as β-turns and helices. nih.govnih.gov This conformational control is crucial for enhancing the biological activity and selectivity of peptide-based drugs, as it pre-organizes the molecule into a conformation that is favorable for binding to its biological target. nih.gov

The synthesis of peptidomimetics containing oxazolidinone rings, which are closely related to 1,3-oxazolidine-3-carboxylic acids, has been explored as a strategy to create libraries of compounds with diverse three-dimensional structures. wikipedia.org These scaffolds can be functionalized with various side chains, allowing for the mimicry of different amino acid residues. nih.gov The rigid nature of the oxazolidine ring helps to reduce the entropic penalty upon binding to a receptor, which can lead to improved binding affinity. Furthermore, the modification of the peptide backbone with this heterocyclic system can enhance metabolic stability by protecting against proteolytic cleavage. nih.gov

Recent studies have demonstrated the utility of pseudoproline derivatives, including oxazolidines, in peptide synthesis. nih.govnih.gov While these studies have also highlighted potential challenges, such as the stability of the oxazolidine ring under certain reaction conditions, they underscore the growing interest in these scaffolds for creating conformationally defined peptidomimetics. nih.govnih.gov The ability to control peptide conformation with precision opens up new avenues for the design of potent and bioavailable peptide drugs.

Role as Bioisosteres in Medicinal Chemistry

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry. nih.gov This approach is often employed to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability, toxicity profile, and target affinity. mdpi.com The this compound scaffold and its derivatives, particularly oxazolidinones, have been recognized as effective bioisosteres for a variety of functional groups. nih.gov

The oxazolidinone ring can serve as a bioisosteric replacement for amides, carbamates, and ureas. nih.gov This is because the oxazolidinone moiety can mimic the hydrogen bonding capabilities and steric profile of these groups, while potentially offering advantages in terms of metabolic stability and cellular permeability. The replacement of a labile ester or amide bond with a more robust oxazolidinone ring can prevent enzymatic degradation, leading to a longer duration of action. researchgate.net

A prominent example of the application of bioisosterism in this context is the development of novel oxazolidinone antibacterials. In the quest to improve upon the first-in-class drug linezolid (B1675486), researchers have explored the replacement of the C-5 acetamidomethyl side chain with various other groups. nih.gov This strategy aims to mitigate the risk of off-target effects, such as monoamine oxidase (MAO) inhibition, while maintaining or even enhancing antibacterial potency. nih.gov The 1,2,3-triazole ring, for instance, has been investigated as a bioisosteric replacement for the amide linkage in some drug candidates. researchgate.net

Furthermore, the carboxylic acid group itself is often a target for bioisosteric replacement due to potential issues with metabolic instability and poor membrane permeability. google.comebsco.com While the this compound scaffold contains a carboxylic acid, the heterocyclic ring can be considered a bioisostere for other cyclic systems, or the entire scaffold can be used to replace a larger, more complex functional group in a drug molecule. The versatility of the oxazolidinone ring as a bioisosteric element makes it a valuable tool for fine-tuning the properties of drug candidates. nih.gov

| Bioisosteric Replacement | Original Functional Group | Key Advantages |

| Oxazolidinone Ring | Amide, Carbamate (B1207046), Urea (B33335) | Increased metabolic stability, modulation of physicochemical properties. nih.gov |

| 1,2,3-Triazole Ring | Amide Linkage | Altered hydrogen bonding capacity, potential for improved safety profile. researchgate.netnih.gov |

| Tetrazoles, Acyl Sulfonamides | Carboxylic Acid | Modulation of acidity and lipophilicity, improved metabolic profile. google.com |

Scaffold in the Development of Targeted Biologically Active Agents (Mechanistic Focus)

The this compound scaffold is not only a tool for modifying the properties of existing molecules but also serves as a core structural motif in the development of new, targeted therapeutic agents. Its unique three-dimensional structure and electronic properties make it an attractive starting point for the design of inhibitors, agonists, and other modulators of biological targets. This section will explore the mechanistic basis for the activity of agents derived from this scaffold in several key therapeutic areas.

The oxazolidinone class of antibiotics, which are structurally related to this compound, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. These synthetic agents possess a novel mechanism of action that distinguishes them from other classes of protein synthesis inhibitors. nih.gov

Oxazolidinones exert their antibacterial effect by binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), a critical region for peptide bond formation. nih.gov This binding event occurs at the P-site of the ribosome and interferes with the proper positioning of the initiator tRNA, thereby preventing the formation of the translation initiation complex. nih.gov This inhibition of the very first step of protein synthesis is a unique mechanism that contributes to the lack of cross-resistance with other antibiotic classes.

Crystallographic studies have provided detailed insights into the binding mode of oxazolidinones. They reveal that the drug molecule occupies a specific pocket within the 23S rRNA of the 50S subunit. The interactions between the oxazolidinone and the ribosome are primarily mediated by hydrogen bonds and hydrophobic contacts. The ability of the oxazolidinone scaffold to fit snugly into this ribosomal pocket is a key determinant of its antibacterial potency.

| Antibacterial Agent (Example) | Target | Mechanism of Action |

| Linezolid | Bacterial 50S Ribosomal Subunit | Binds to the P-site of the peptidyl transferase center, inhibiting the formation of the initiation complex. nih.gov |

The development of novel antiviral agents is a critical area of research, driven by the emergence of new viral pathogens and the development of resistance to existing drugs. While the this compound scaffold itself has not been extensively explored for antiviral activity, related heterocyclic compounds have shown promise. For instance, derivatives of 1,3-thiazolidine-4-carboxylic acid have been reported to exhibit antiviral activity against avian influenza virus (AIV) and infectious bronchitis virus (IBV). nih.gov

The potential mechanisms of action for such heterocyclic compounds are varied and depend on the specific virus being targeted. mdpi.com One common strategy is to inhibit viral entry into the host cell. This can be achieved by blocking the interaction between viral surface proteins and host cell receptors. Another approach is to interfere with the uncoating of the virus once it has entered the cell, preventing the release of the viral genome.

Inhibition of viral replication is another key mechanism. mdpi.com This can involve targeting viral enzymes that are essential for the synthesis of new viral components, such as RNA-dependent RNA polymerase or proteases. mdpi.com For example, some antiviral drugs act as nucleoside analogs, becoming incorporated into the growing viral DNA or RNA chain and causing premature termination.

While direct evidence for the antiviral mechanism of this compound derivatives is limited, the structural similarities to other bioactive heterocycles suggest that they could potentially be developed as inhibitors of various viral targets. Further research is needed to explore the antiviral potential of this scaffold and to elucidate the specific mechanisms by which it might act.

| Potential Antiviral Mechanism | Description |

| Inhibition of Viral Entry | Blocking the attachment of the virus to host cell receptors. |

| Inhibition of Viral Uncoating | Preventing the release of the viral genome into the host cell cytoplasm. |

| Inhibition of Viral Replication | Targeting essential viral enzymes like polymerases or proteases. mdpi.com |

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. nih.gov Many anticancer drugs exert their effects by triggering apoptotic pathways in cancer cells, leading to their selective elimination. Various heterocyclic scaffolds, including those related to this compound, have been investigated for their potential to induce apoptosis. researchgate.netnih.gov

There are two main apoptotic pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov The intrinsic pathway is triggered by intracellular stress, such as DNA damage, and involves the release of cytochrome c from the mitochondria. This, in turn, leads to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which also results in the activation of caspases. nih.gov

Compounds containing heterocyclic rings can induce apoptosis through a variety of mechanisms. Some may directly damage DNA, triggering the intrinsic pathway. Others may inhibit the activity of anti-apoptotic proteins, such as those belonging to the Bcl-2 family, thereby sensitizing the cell to apoptotic stimuli. Still others may activate pro-apoptotic proteins or interfere with signaling pathways that promote cell survival, such as the PI3K/Akt/mTOR pathway. nih.gov

A patent has described the use of 1,3-oxazolidin-5-carboxylic acid derivatives in the preparation of taxol and its analogs, which are well-known anticancer agents that induce apoptosis by stabilizing microtubules. While the direct role of the this compound scaffold in apoptosis induction is an area of ongoing research, the proven anticancer activity of related heterocyclic compounds suggests that it could be a valuable starting point for the design of new apoptosis-inducing agents. researchgate.netnih.gov

| Apoptotic Pathway | Key Features |

| Intrinsic (Mitochondrial) Pathway | Triggered by intracellular stress, involves cytochrome c release and caspase activation. nih.gov |

| Extrinsic (Death Receptor) Pathway | Initiated by ligand binding to death receptors on the cell surface, leading to caspase activation. nih.gov |

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating metabolism and inflammation. nih.gov There are three main subtypes: PPARα, PPARγ, and PPARδ/β. Agonists of these receptors are used in the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. nih.gov

The design of PPAR agonists typically follows a three-module structure: a polar head group, a linker, and a hydrophobic tail. wikipedia.org The polar head, which is often a carboxylic acid or a bioisostere thereof, is essential for receptor activation. nih.gov It forms a network of hydrogen bonds with key amino acid residues in the ligand-binding domain (LBD) of the PPAR. nih.govnih.gov The hydrophobic tail occupies a large hydrophobic pocket within the LBD, while the linker connects the head and tail and helps to position them correctly for optimal binding. nih.gov

Recently, the oxazolidinone moiety has been explored as a novel polar head group in the design of PPAR agonists. wikipedia.org Molecular modeling and docking studies have been used to predict how these new ligands bind to the PPAR LBD. wikipedia.org These studies have shown that the oxazolidinone ring can effectively mimic the interactions of traditional acidic head groups, forming hydrogen bonds with key residues such as tyrosine, serine, and histidine in the LBD. wikipedia.orgnih.gov

The development of oxazolidinone-based PPAR agonists has validated this scaffold as a viable template for designing new modulators of these important receptors. wikipedia.org Some of these novel compounds have been shown to be dual PPARα/PPARγ agonists, which may offer advantages in the treatment of complex metabolic disorders. wikipedia.org The ability to rationally design ligands with specific PPAR subtype selectivity based on their binding modes within the LBD is a promising area of research.

| PPAR Agonist Component | Function in Receptor Binding |

| Polar Head (e.g., Oxazolidinone) | Forms hydrogen bonds with key residues in the ligand-binding domain. wikipedia.orgnih.gov |

| Linker | Connects the polar head and hydrophobic tail, ensuring proper orientation. nih.gov |

| Hydrophobic Tail | Occupies a hydrophobic pocket in the ligand-binding domain. nih.gov |

Other Pharmacological Activities (e.g., Antimicrobial, Antioxidant, Anticonvulsant)

The 1,3-oxazolidine ring system, a versatile heterocyclic scaffold, has been the subject of considerable research interest due to its presence in a wide array of biologically active compounds. Beyond the more extensively documented applications, derivatives of 1,3-oxazolidine have demonstrated a promising spectrum of other pharmacological activities, including antimicrobial, antioxidant, and anticonvulsant effects.

Antimicrobial Activity:

The oxazolidinone class of antibiotics, which features the core 1,3-oxazolidin-2-one ring, are potent synthetic antimicrobial agents. nih.gov They are particularly effective against a broad range of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govbohrium.com The mechanism of action involves the inhibition of bacterial protein synthesis at the 50S ribosomal subunit, which prevents the formation of the functional 70S initiation complex. nih.govbohrium.com This unique mode of action makes them a valuable alternative to other classes of antibiotics. bohrium.com While oxazolidinones are generally bacteriostatic against staphylococci and enterococci, they exhibit bactericidal activity against the majority of streptococci strains. bohrium.com

Research has also explored other related heterocyclic structures. For instance, derivatives of 1,3,4-oxadiazole (B1194373), a different heterocyclic system, have shown significant antimicrobial properties. nih.gov Some of these compounds have demonstrated stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than reference drugs like ciprofloxacin (B1669076) and amoxicillin. nih.gov

Antioxidant Activity: